

Application Note: Quantification of Dicamba-methyl in Soil using LC-MS/MS

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Compound of Interest

Compound Name: **Dicamba-methyl**

Cat. No.: **B166017**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba, a widely used herbicide for controlling broadleaf weeds, is typically analyzed in its acidic form. However, its methyl ester, **Dicamba-methyl**, is also of interest in environmental and agricultural research. This application note details a robust and sensitive method for the quantification of **Dicamba-methyl** in soil matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward extraction procedure followed by analysis using a reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in the positive ion mode. This approach offers high selectivity and sensitivity, eliminating the need for complex derivatization steps.^{[1][2]}

Experimental Protocols

Sample Preparation (Soil)

The sample preparation protocol is adapted from established methods for the extraction of acidic herbicides and their esters from soil.^[3]

Protocol:

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

- Weighing: Weigh 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a stable isotope-labeled version of **Dicamba-methyl** if available, to correct for matrix effects and variations in extraction efficiency.
- Extraction:
 - Add 10 mL of extraction solvent (Acetonitrile with 1% formic acid).
 - Vortex the tube vigorously for 1 minute to ensure thorough mixing.
- Shaking: Place the centrifuge tube on a mechanical shaker and shake for 30 minutes at room temperature.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil particles from the supernatant.
- Filtration and Dilution:
 - Carefully collect the supernatant.
 - Filter the extract through a 0.22 μm PTFE syringe filter into an autosampler vial.
 - If necessary, dilute the extract with the initial mobile phase composition to fit within the calibration range.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of **Dicamba-methyl**.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Setting
Liquid Chromatography	
Column	C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Gas Temp.	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Data Acquisition	Multiple Reaction Monitoring (MRM)

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	5	95
10.0	5	95
10.1	95	5
12.0	95	5

Data Presentation

Quantitative data for **Dicamba-methyl** should be recorded and presented in a structured format. The following tables provide a template for presenting the mass spectrometric parameters and method validation data.

MRM Transitions

Dicamba-methyl is the methyl ester of Dicamba. For positive mode ESI, the precursor ion will be the protonated molecule $[M+H]^+$. The molecular formula for **Dicamba-methyl** is C9H8Cl2O3, with a molecular weight of approximately 234.0 g/mol. The exact mass of the monoisotopic peak will be used for the precursor ion. Product ions are generated by the fragmentation of the precursor ion in the collision cell. The transitions below are proposed based on the structure of **Dicamba-methyl** and may require optimization.

Table 3: Proposed MRM Transitions for **Dicamba-methyl** Quantification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
Dicamba-methyl	235.0	175.0	100	20	Quantifier
Dicamba-methyl	235.0	203.0	100	15	Qualifier

Note: The precursor ion m/z 235.0 corresponds to the $[M+H]^+$ of the most abundant isotopic form of **Dicamba-methyl**. The product ion m/z 175.0 likely corresponds to the loss of the methoxycarbonyl group and a chlorine atom, while m/z 203.0 could correspond to the loss of methanol.

Method Validation Summary

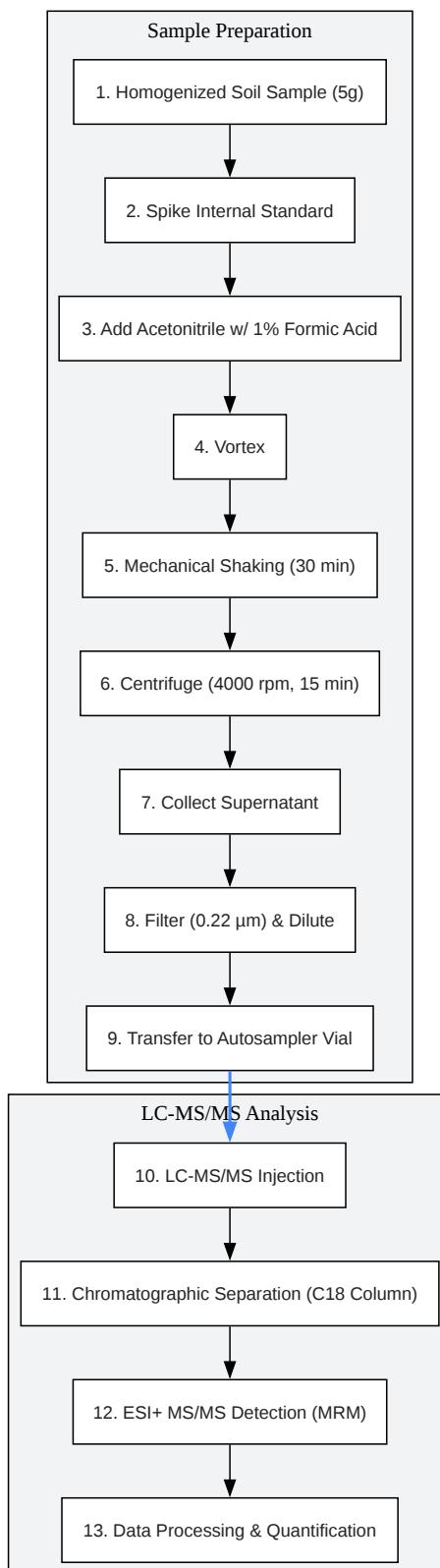
The analytical method should be validated to ensure its accuracy, precision, and robustness. Key validation parameters are summarized below.

Table 4: Method Validation Parameters for **Dicamba-methyl** in Soil

Parameter	Result	Acceptance Criteria
Linearity (r^2)	> 0.995	≥ 0.99
Limit of Detection (LOD)	0.1 ng/g	-
Limit of Quantification (LOQ)	0.5 ng/g	-
Accuracy (Recovery %)		
Spiked at 1 ng/g	95%	70-120%
Spiked at 10 ng/g	98%	70-120%
Spiked at 50 ng/g	102%	70-120%
Precision (RSD %)		
Intra-day (n=6)	< 10%	$\leq 15\%$
Inter-day (n=6, 3 days)	< 15%	$\leq 20\%$
Matrix Effect (%)	85-110%	80-120%

Visualization

The following diagram illustrates the experimental workflow for the quantification of **Dicamba-methyl** in soil.

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Caption: Experimental workflow for **Dicamba-methyl** analysis in soil.

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